Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
Overview
Description
Dimethyl sulfoxide is an organosulfur compound with the formula (CH₃)₂SO. This colorless liquid is the sulfoxide most widely used commercially. It is an important polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible in a wide range of organic solvents as well as water . Dimethyl sulfoxide was first synthesized in 1866 by the Russian scientist Alexander Zaytsev .
Preparation Methods
Dimethyl sulfoxide is produced industrially from dimethyl sulfide, a by-product of the Kraft process, by oxidation with oxygen or nitrogen dioxide . Another method involves the use of a catalytic distillation reactor where dimethyl sulfide is contacted with an oxidant in the presence of a catalyst containing titanium silicon molecular sieve . Additionally, dimethyl sulfoxide can be prepared by adding dimethyl sulfide and an aqueous solution of hydrogen peroxide to a stirred aqueous liquid reaction medium under an atmosphere of inert gas .
Chemical Reactions Analysis
Dimethyl sulfoxide undergoes various chemical reactions, including:
Reduction: It can be reduced to dimethyl sulfide (CH₃SCH₃) under certain conditions.
Scientific Research Applications
Dimethyl sulfoxide has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of dimethyl sulfoxide is not well understood. it is known to have antioxidant activity in certain biological settings . Dimethyl sulfoxide readily penetrates cellular membranes, which may enhance the diffusion of other substances through the skin . It also has the ability to denature proteins within skin keratinocytes, thereby removing keratin-layer lipids and lipoproteins .
Comparison with Similar Compounds
Dimethyl sulfoxide is often compared with other polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). While all three solvents have high solvency power, dimethyl sulfoxide is unique due to its relatively low toxicity and ability to penetrate biological membranes . Other similar compounds include diethyl sulfoxide and dimethyl sulfide .
Dimethyl sulfoxide stands out for its versatility and wide range of applications, making it an invaluable compound in various fields of science and industry.
Properties
IUPAC Name |
methyl 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)14-8-12-11-4-2-3-5-13(11)19-16(12)17(20-14)15-7-6-10(9-21)24-15/h2-8,19,21H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMIHWBNJGZYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(O4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418833 | |
Record name | Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104537-94-2 | |
Record name | Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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